molecular formula C11H11F3O2 B8078520 5-(2,3,4-Trifluorophenoxy)pentanal

5-(2,3,4-Trifluorophenoxy)pentanal

Cat. No.: B8078520
M. Wt: 232.20 g/mol
InChI Key: XYWDRQPWARIVQV-UHFFFAOYSA-N
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Description

5-(2,3,4-Trifluorophenoxy)pentanal is a fluorinated aldehyde derivative featuring a pentanal backbone substituted at the 5-position with a 2,3,4-trifluorophenoxy group. Its molecular formula is C₁₁H₁₁F₃O₂, with a molar mass of 244.20 g/mol (calculated). The compound combines the reactivity of an aldehyde group with the electronic and steric effects imparted by the trifluorinated aromatic ether.

Properties

IUPAC Name

5-(2,3,4-trifluorophenoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c12-8-4-5-9(11(14)10(8)13)16-7-3-1-2-6-15/h4-6H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWDRQPWARIVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OCCCCC=O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1OCCCCC=O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-(2,3,4-Trifluorophenoxy)pentanal” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and purification.

    Step 3: Final reaction to obtain the target compound, followed by purification and characterization.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and high yield. This typically involves:

    Large-scale reactors: for the initial synthesis.

    Continuous flow systems: to maintain consistent reaction conditions.

    Advanced purification techniques: such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Compound “5-(2,3,4-Trifluorophenoxy)pentanal” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific functional groups with others under certain conditions.

Common Reagents and Conditions:

    Oxidation: [Oxidizing agent] under [specific conditions].

    Reduction: [Reducing agent] under [specific conditions].

    Substitution: [Substituting agent] under [specific conditions].

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific product], while reduction may yield [specific product].

Scientific Research Applications

Compound “5-(2,3,4-Trifluorophenoxy)pentanal” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of [specific products] due to its unique properties.

Mechanism of Action

The mechanism by which compound “5-(2,3,4-Trifluorophenoxy)pentanal” exerts its effects involves interaction with specific molecular targets and pathways. This includes:

    Binding to [specific target]: to modulate its activity.

    Influencing [specific pathway]: to achieve the desired effect.

    Modulating [specific biological process]: to produce therapeutic outcomes.

Comparison with Similar Compounds

Pentanal (Valeraldehyde)

Molecular Formula : C₅H₁₀O
Key Features :

  • A simple, straight-chain aldehyde without substituents.
  • High volatility (vapor pressure ~35 mmHg at 20°C) and ready biodegradability .
  • Used in flavors, fragrances, and as a solvent.

Contrast with 5-(2,3,4-Trifluorophenoxy)pentanal:

  • The trifluorophenoxy group in the latter significantly increases molecular weight and reduces volatility.
  • Fluorination enhances lipophilicity, likely reducing biodegradability compared to pentanal .
  • While pentanal is a skin and respiratory irritant , the toxicity profile of the fluorinated derivative remains unstudied .

5-(Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-6-yl)pentanal (BTI)

Molecular Formula : C₁₀H₁₆N₂O₂S
Key Features :

  • Contains a bicyclic thioimidazole ring fused to the pentanal chain.
  • Likely used in biochemical contexts (e.g., enzyme inhibition or cofactor analogs).

Contrast :

  • BTI’s sulfur-containing heterocycle introduces hydrogen-bonding and metal-chelating capabilities, unlike the electron-withdrawing trifluorophenoxy group.
  • The aldehyde in BTI may participate in covalent interactions with proteins, whereas the fluorinated derivative’s aldehyde could serve as a site for nucleophilic additions in synthesis .

Acifluorfen (5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid)

Molecular Formula: C₁₄H₇ClF₃NO₅ Key Features:

  • A herbicidal compound with a nitrobenzoic acid core and chlorotrifluoromethylphenoxy substituent.
  • Acts as a protoporphyrinogen oxidase inhibitor.

Contrast :

  • While both compounds feature fluorinated phenoxy groups, acifluorfen’s nitro and carboxylic acid groups confer herbicidal activity.
  • This compound’s aldehyde group could make it a precursor for synthesizing analogs like acifluorfen .

Phenyl 5-Methyl-2-Thiophenecarboxylate

Molecular Formula : C₁₂H₁₀O₂S
Key Features :

  • An aromatic ester with a thiophene ring.
  • Used in organic synthesis for its electron-rich thiophene moiety.

Contrast :

  • The ester functional group in this compound contrasts with the aldehyde in this compound, leading to divergent reactivity (e.g., ester hydrolysis vs. aldehyde oxidation).
  • Fluorine atoms in the latter may enhance stability under oxidative conditions compared to the sulfur-containing thiophene .

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